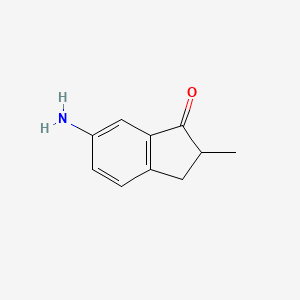
6-Amino-2-methyl-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-2-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes an indanone core
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as 2-methylindanone.
Amination Reaction: The key step involves the introduction of an amino group at the 6-position of the indanone ring. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine derivative under controlled conditions.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis can be scaled up using a batch process where the reactants are combined in a large reactor. The reaction mixture is stirred and heated to the desired temperature.
Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form various derivatives, including alcohols and amines.
Substitution: It can participate in substitution reactions where the amino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones, quinones.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or sulfonated derivatives.
Aplicaciones Científicas De Investigación
6-Amino-2-methyl-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of related compounds.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 6-Amino-2-methyl-2,3-dihydro-1H-inden-1-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The indanone core can interact with enzymes and receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
2,3-Dihydro-1H-inden-1-one: Shares the indanone core but lacks the amino and methyl groups.
6-Amino-2,3-dihydro-1H-inden-1-one: Similar structure but without the methyl group.
2-Methyl-2,3-dihydro-1H-inden-1-one: Lacks the amino group.
Uniqueness: 6-Amino-2-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both the amino and methyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and makes it a valuable compound in medicinal chemistry and organic synthesis.
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
6-amino-2-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H11NO/c1-6-4-7-2-3-8(11)5-9(7)10(6)12/h2-3,5-6H,4,11H2,1H3 |
Clave InChI |
HXBVZNNVHBXSDD-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2=C(C1=O)C=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



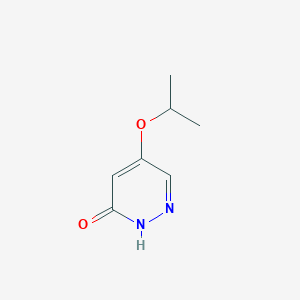
![(R)-Spiro[2.5]octane-1-carboxamide](/img/structure/B11918310.png)
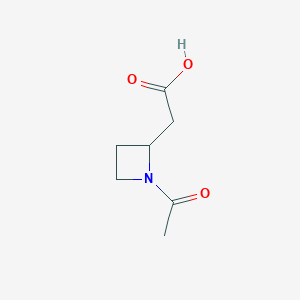
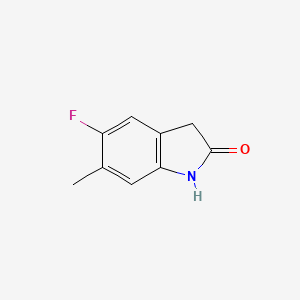

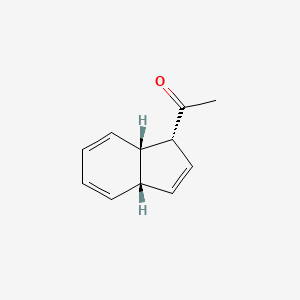
![1-Nitroimidazo[1,5-a]pyridine](/img/structure/B11918348.png)

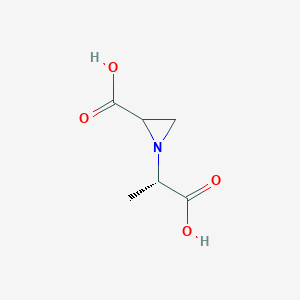



![3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11918368.png)
